molecular formula C5H7BF3K B2466313 Potassium cyclopent-1-en-1-yltrifluoroborate CAS No. 1186667-21-9

Potassium cyclopent-1-en-1-yltrifluoroborate

Cat. No. B2466313
CAS RN: 1186667-21-9
M. Wt: 174.01
InChI Key: GMEPACIEAKBRQB-UHFFFAOYSA-N
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Description

Potassium cyclopent-1-en-1-yltrifluoroborate is a chemical compound with the CAS Number: 1186667-21-9 . It has a molecular weight of 174.02 . The IUPAC name for this compound is potassium 1-cyclopenten-1-yl (trifluoro)borate (1-) .

Scientific Research Applications

1. Stereospecific Cross-Coupling Potassium 1-(alkoxy/acyloxy)alkyltrifluoroborates, through copper-catalyzed diboration of aldehydes and subsequent conversion, enable stereospecific cross-coupling, particularly for the production of protected secondary alcohols. This process is essential for maintaining stereochemistry in organic synthesis (Molander & Wisniewski, 2012).

2. Advancements in Suzuki-Miyaura Cross-Coupling The use of potassium alkynyltrifluoroborates in the Suzuki-Miyaura cross-coupling reaction with aryl halides or triflates offers a versatile method for the synthesis of a range of organic compounds. These compounds are stable, crystalline solids, beneficial for combinatorial chemistry applications (Molander, Katona & Machrouhi, 2002).

3. Heterocyclic Building Blocks Potassium heteroaryltrifluoroborates serve as stable intermediates for cross-coupling to aryl and heteroaryl halides, enabling efficient integration of heterocyclic building blocks into organic structures (Molander, Canturk & Kennedy, 2009).

4. Electrochemical Applications The intercalation of potassium into graphite, forming compounds like KC8, demonstrates potential in energy storage applications such as potassium-ion batteries and capacitors (Komaba, Hasegawa, Dahbi & Kubota, 2015).

5. Azidoaryltrifluoroborates Synthesis The synthesis of potassium azidoaryltrifluoroborates from haloaryltrifluoroborates, and their subsequent use in cross-coupling and cycloaddition reactions, highlights their versatility in organic synthesis (Cho et al., 2009).

properties

IUPAC Name

potassium;cyclopenten-1-yl(trifluoro)boranuide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BF3.K/c7-6(8,9)5-3-1-2-4-5;/h3H,1-2,4H2;/q-1;+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMEPACIEAKBRQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CCCC1)(F)(F)F.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BF3K
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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